High-Potency Antagonism at α3β4 Nicotinic Acetylcholine Receptor (nAChR): Sub-Nanomolar IC₅₀ Differentiation
2-Amino-4-chloro-6-fluorophenol exhibits potent antagonist activity at the human α3β4 nAChR subtype with an IC₅₀ of 1.8 nM, as measured by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in liquid scintillation counting assays using human SH-SY5Y cells [1]. This sub-nanomolar potency against α3β4 contrasts with its approximately 6.7-fold weaker activity at the α4β2 subtype (IC₅₀ = 12.0 nM) and 8.3-fold weaker activity at α4β4 (IC₅₀ = 15.0 nM), demonstrating subtype selectivity that is meaningful for applications targeting α3β4-containing receptors [1].
| Evidence Dimension | nAChR subtype antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM at human α3β4 nAChR |
| Comparator Or Baseline | Same compound at α4β2 (IC₅₀ = 12.0 nM) and α4β4 (IC₅₀ = 15.0 nM) |
| Quantified Difference | 6.7-fold more potent at α3β4 vs α4β2; 8.3-fold more potent at α3β4 vs α4β4 |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux; liquid scintillation counting |
Why This Matters
This level of potency and subtype differentiation makes this compound a valuable reference tool for α3β4 nAChR pharmacology studies, where achieving sub-nanomolar antagonism with a small-molecule aminophenol scaffold is non-trivial and distinguishes it from less potent ortho-aminophenol analogs.
- [1] EcoDrugPlus Database, University of Helsinki. Antagonist activity of 2-amino-4-chloro-6-fluorophenol at α3β4, α4β2, and α4β4 nAChR subtypes. View Source
